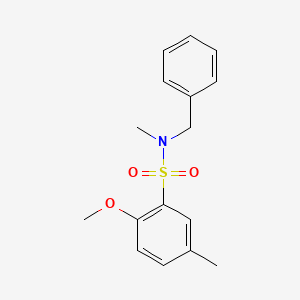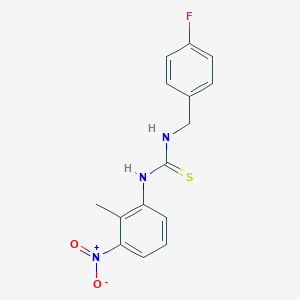
N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea, also known as FNPT, is a chemical compound that has gained attention in the scientific community due to its potential as an anticancer agent. This compound is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are important structures in cell division and migration. This compound has been shown to bind to the colchicine-binding site on tubulin, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory activity. This compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and xanthine oxidase. This compound has been shown to have low toxicity in vitro, but its toxicity in vivo has not been extensively studied.
実験室実験の利点と制限
One advantage of using N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea in lab experiments is its potential as an anticancer agent. This compound has been shown to be effective in inhibiting the growth of various cancer cell lines, which makes it a promising compound for further study. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for the study of N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea. One direction is the development of more efficient synthesis methods for this compound. Another direction is the study of the in vivo toxicity of this compound, which will be important for its potential use as a therapeutic agent. In addition, the mechanism of action of this compound could be further elucidated through structural studies and the identification of its binding partners. Finally, the potential use of this compound in combination with other anticancer agents could be explored.
合成法
N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea has been synthesized through various methods, including the reaction of 4-fluorobenzylamine with 2-methyl-3-nitrobenzoyl isothiocyanate, and the reaction of 4-fluorobenzylamine with 2-methyl-3-nitrophenyl isothiocyanate. The former method has been reported to yield a higher yield of this compound, and the reaction is carried out in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in anhydrous conditions, and the product is purified through column chromatography or recrystallization.
科学的研究の応用
N-(4-fluorobenzyl)-N'-(2-methyl-3-nitrophenyl)thiourea has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-methyl-3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S/c1-10-13(3-2-4-14(10)19(20)21)18-15(22)17-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLKBZCVYHPRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751742.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)
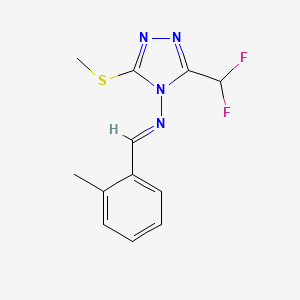
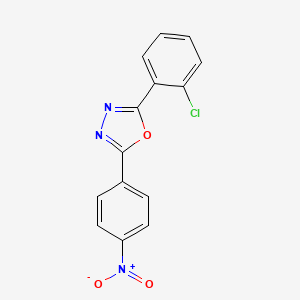
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B5751760.png)
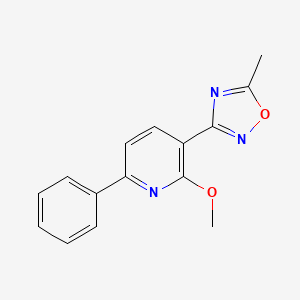

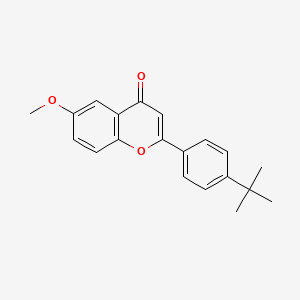

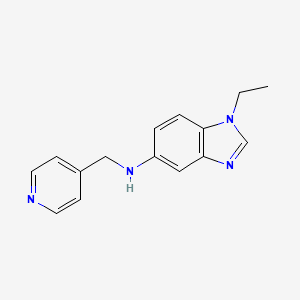
![ethyl [(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetate](/img/structure/B5751795.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)
amino]ethanol](/img/structure/B5751820.png)
